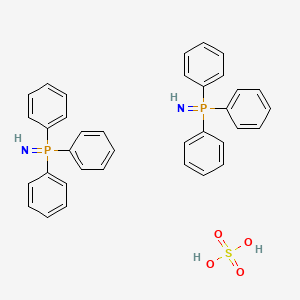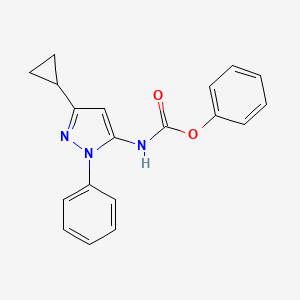
imino(triphenyl)-λ5-phosphane;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imino(triphenyl)-λ5-phosphane; sulfuric acid is a compound that combines the properties of imino(triphenyl)-λ5-phosphane and sulfuric acid. Imino(triphenyl)-λ5-phosphane is a phosphorane derivative, characterized by the presence of a phosphorus atom bonded to three phenyl groups and an imino group. Sulfuric acid, a strong acid, is often used in combination with various compounds to enhance their reactivity or stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imino(triphenyl)-λ5-phosphane typically involves the reaction of triphenylphosphine with an appropriate imine precursor. One common method is the reaction of triphenylphosphine with an azide compound, which leads to the formation of the imino(triphenyl)-λ5-phosphane through a Staudinger reaction. The reaction conditions usually involve moderate temperatures and inert atmosphere to prevent oxidation.
For example:
Ph3P+RN3→Ph3P=NR+N2
Industrial Production Methods
Industrial production of imino(triphenyl)-λ5-phosphane may involve large-scale Staudinger reactions with optimized conditions for yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Sulfuric acid can be introduced in subsequent steps to form the desired compound, ensuring controlled reaction conditions to prevent decomposition or side reactions.
Chemical Reactions Analysis
Types of Reactions
Imino(triphenyl)-λ5-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The imino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the imino group under mild conditions.
Major Products
Oxidation: Triphenylphosphine oxide.
Reduction: Triphenylphosphine.
Substitution: Various substituted phosphoranes depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, imino(triphenyl)-λ5-phosphane is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and organometallic chemistry.
Biology
The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties. The imino group can interact with biological targets, influencing cellular processes.
Medicine
Research into the medicinal applications of imino(triphenyl)-λ5-phosphane derivatives focuses on their potential as therapeutic agents. Their ability to modulate enzyme activity and interact with DNA makes them candidates for drug development.
Industry
In industry, the compound is used in the synthesis of advanced materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for applications in polymer chemistry and material science.
Mechanism of Action
The mechanism of action of imino(triphenyl)-λ5-phosphane involves its ability to form stable complexes with metal ions and other electrophiles. The phosphorus atom, with its lone pair of electrons, can coordinate with metal centers, facilitating catalytic processes. The imino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: Lacks the imino group, making it less reactive in certain contexts.
Triphenylphosphine oxide: An oxidized form, with different reactivity and applications.
Iminophosphoranes: A broader class of compounds with varying substituents on the phosphorus atom.
Uniqueness
Imino(triphenyl)-λ5-phosphane is unique due to the presence of both the imino group and the triphenylphosphine moiety. This combination imparts distinct reactivity and stability, making it valuable in both synthetic and applied chemistry.
Properties
Molecular Formula |
C36H34N2O4P2S |
|---|---|
Molecular Weight |
652.7 g/mol |
IUPAC Name |
imino(triphenyl)-λ5-phosphane;sulfuric acid |
InChI |
InChI=1S/2C18H16NP.H2O4S/c2*19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-5(2,3)4/h2*1-15,19H;(H2,1,2,3,4) |
InChI Key |
TYWKDQRXQIUMQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=N)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(=N)(C2=CC=CC=C2)C3=CC=CC=C3.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-{(5Z)-5-[(9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B12044932.png)

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12044943.png)

![1'-(tert-Butoxycarbonyl)spiro[chroman-2,4'-piperidine]-7-carboxylic acid](/img/structure/B12044950.png)
![(2E)-3-chloro-3-[4-(methyloxy)phenyl]-2-propenenitrile](/img/structure/B12044957.png)

![2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(3-methoxyphenyl)ethanone](/img/structure/B12044967.png)



